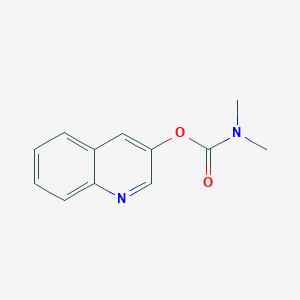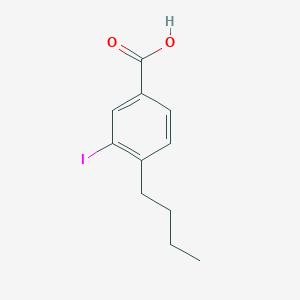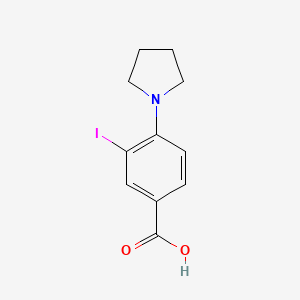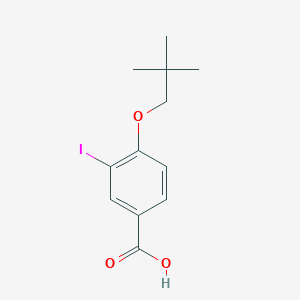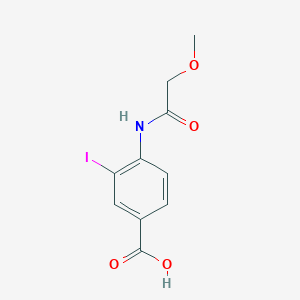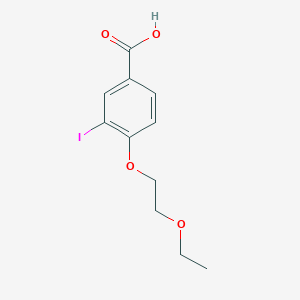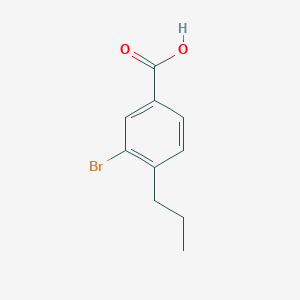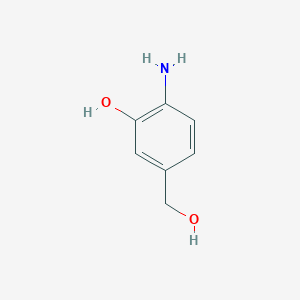
2-氨基-5-(羟甲基)苯酚
描述
2-Amino-5-(hydroxymethyl)phenol, also known as AMP or 1,2-dihydroxy-5-amino-benzene, is a phenolic compound that is widely used in scientific experiments due to its various properties. It reacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3 H -phenoxazine-3-one, which inhibits the proliferation of Poliovirus in Vero cells .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-(hydroxymethyl)phenol is C7H9NO2. The InChI code is 1S/C7H9NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4,8H2 .Physical and Chemical Properties Analysis
2-Amino-5-(hydroxymethyl)phenol is a powder with a melting point of 120-121 degrees Celsius . It has a molecular weight of 139.15 .科学研究应用
合成化学和材料科学应用
衍生物形成和抗氧化活性: 陈等人 (2014) 的一项研究探讨了植物食品水解过程中 5-(羟甲基)糠醛-2-甲醛 (HMF) 及其衍生物的形成。这些与 2-氨基-5-(羟甲基)苯酚在结构上相关的化合物因其抗氧化活性而受到研究,揭示了此类衍生物在理解植物食品化学及其潜在抗氧化益处中的重要性 陈等人,2014 年。
酶促聚合: 姜等人 (2014) 报告了 2,5-双(羟甲基)呋喃(一种与 2-氨基-5-(羟甲基)苯酚相关的化合物)与各种二酸乙酯的酶促聚合。这项研究突出了此类呋喃基化合物在创造具有材料科学应用的新型生物基聚酯方面的潜力 姜等人,2014 年。
生物和物理化学表征
增味剂合成: Villard 等人 (2003) 从 5-(羟甲基)-2-糠醛开始,开发了 N-(1-羧乙基)-6-(羟甲基)吡啶鎓-3-醇内盐的对映异构体和对映纯合成。这项研究不仅展示了一种新型增味剂的合成,还探索了此类化合物在食品工业中的物理化学性质和潜在应用 Villard 等人,2003 年。
抑制 PhIP 形成: Salazar 等人 (2014) 分析了与 2-氨基-5-(羟甲基)苯酚在结构上相关的酚类化合物在抑制食品中 PhIP 等致癌物质形成中的作用。这项研究提供了对决定酚类化合物抑制能力的结构特征的见解,为食品安全和化学做出了贡献 Salazar 等人,2014 年。
安全和危害
2-Amino-5-(hydroxymethyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting the compound .
作用机制
Target of Action
Mode of Action
It has been used in the synthesis of 2-oxazolidinone derivatives by reacting with β-aminoalcohols in the presence of a catalyst via oxidative cyclocarbonylation .
Biochemical Pathways
It is known that the compound can participate in various chemical reactions, such as the synthesis of schiff bases .
Result of Action
It is known that the compound can participate in various chemical reactions, contributing to the synthesis of other compounds .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
生化分析
Biochemical Properties
The biochemical properties of 2-Amino-5-(hydroxymethyl)phenol are not fully understood yet. It is known that phenolic compounds, in general, play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, and these interactions can significantly influence the biochemical processes within cells .
Cellular Effects
The specific cellular effects of 2-Amino-5-(hydroxymethyl)phenol are currently unknown. Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-5-(hydroxymethyl)phenol is not well-studied. It is known that phenolic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-5-(hydroxymethyl)phenol in laboratory settings are not well-documented. It is known that phenolic compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-5-(hydroxymethyl)phenol at different dosages in animal models are not well-studied. It is known that the effects of phenolic compounds can vary with different dosages .
Metabolic Pathways
The metabolic pathways that 2-Amino-5-(hydroxymethyl)phenol is involved in are not well-understood. It is known that phenolic compounds can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-5-(hydroxymethyl)phenol within cells and tissues are not well-studied. It is known that phenolic compounds can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-Amino-5-(hydroxymethyl)phenol and any effects on its activity or function are not well-understood. It is known that phenolic compounds can be directed to specific compartments or organelles .
属性
IUPAC Name |
2-amino-5-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFATYJIZMAOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561240 | |
| Record name | 2-Amino-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114484-31-0 | |
| Record name | 2-Amino-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
